An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: Synthesis, Characterization, and Biological Context
An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: Synthesis, Characterization, and Biological Context
This guide provides a comprehensive technical overview of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a piperidine-based compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a highly privileged motif in pharmaceuticals, recognized for its favorable physicochemical properties that can enhance druggability, metabolic stability, and bioavailability.[1] This document will delve into a probable synthetic route for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, detail its analytical characterization, and discuss its potential biological significance within the broader context of piperidine-containing molecules.
Chemical Identity and Properties
N-Cyclohexyl-4-piperidinecarboxamide hydrochloride is the hydrochloride salt of the amide formed between piperidine-4-carboxylic acid (isonipecotic acid) and cyclohexylamine.
| Property | Value | Source |
| CAS Number | 1019851-98-9 | [2] |
| Molecular Formula | C₁₂H₂₃ClN₂O | [2] |
| Molecular Weight | 246.78 g/mol | [2] |
| Synonyms | piperidine-4-carboxylic acid cyclohexylamide hydrochloride | [2] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [2] |
| logP | 1.8567 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanism
The synthesis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride can be logically achieved through a two-step process: the coupling of a protected piperidine-4-carboxylic acid with cyclohexylamine, followed by deprotection and salt formation. This approach is a standard and reliable method for amide bond formation.
Synthetic Rationale and Causality
The choice of a protected piperidine derivative, specifically with a Boc (tert-butyloxycarbonyl) group, is crucial. The Boc group serves to protect the secondary amine of the piperidine ring, preventing it from reacting with the activated carboxylic acid. This ensures the selective formation of the desired amide bond with cyclohexylamine. Following the amide coupling, the Boc group can be cleanly removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate (Boc-Protected Amide)
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide at 0 °C.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the acyl chloride intermediate.
-
In a separate flask, dissolve cyclohexylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the freshly prepared acyl chloride solution to the cyclohexylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (Final Product)
-
Dissolve the purified tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate in a minimal amount of a suitable organic solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Cyclohexyl-4-piperidinecarboxamide hydrochloride as a solid.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-Cyclohexyl-4-piperidinecarboxamide hydrochloride.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, the piperidine ring, and the amide N-H proton. The chemical shifts and coupling patterns will be characteristic of the specific protons in their respective chemical environments. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide, and the distinct carbons of the cyclohexyl and piperidine rings. A published ¹³C NMR spectrum for a related compound can provide a reference for expected chemical shift ranges.[4] |
| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amide and the piperidinium salt, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₁₂H₂₂N₂O) would be observed, confirming the molecular weight. |
Purity Assessment
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. A purity of ≥95% is generally expected for research-grade material.[5] |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |
Biological and Pharmacological Context
The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS).[1] The presence of the piperidine motif often imparts favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross cellular membranes.[1]
Potential Therapeutic Relevance
While the specific biological activity of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride is not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The piperidine-4-carboxamide core is a common feature in molecules designed to interact with various receptors and enzymes. For instance, more complex molecules containing a cyclohexyl-piperidine-carboxamide moiety have been investigated as:
-
Melanocortin Subtype-4 Receptor Agonists: These have shown potential in modulating food intake and erectile activity.[6][7][8]
-
Cannabinoid Receptor 1 (CB1) Antagonists: Derivatives have been synthesized and evaluated for their potential in treating obesity.[9]
-
Antihistaminic Agents: Certain 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives have demonstrated antihistaminic properties.[10]
The parent structure, isonipecotic acid, is a known partial agonist of the GABA-A receptor, though it does not cross the blood-brain barrier.[11]
Structure-Activity Relationship (SAR) Logic
The structure of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride presents several points for chemical modification to explore structure-activity relationships.
Caption: Key sites for SAR studies on the N-Cyclohexyl-4-piperidinecarboxamide scaffold.
By systematically modifying these positions, researchers can probe the structural requirements for interaction with specific biological targets, potentially leading to the discovery of novel therapeutic agents.
Conclusion
N-Cyclohexyl-4-piperidinecarboxamide hydrochloride is a molecule built upon the robust and versatile piperidine scaffold. While detailed biological data for this specific compound is sparse, its synthesis is achievable through established chemical principles. Its structural similarity to a range of biologically active molecules makes it and its derivatives interesting candidates for further investigation in drug discovery programs, particularly in the areas of CNS disorders and metabolic diseases. This guide provides a foundational framework for its synthesis, characterization, and contextual biological importance, serving as a valuable resource for researchers in the field.
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